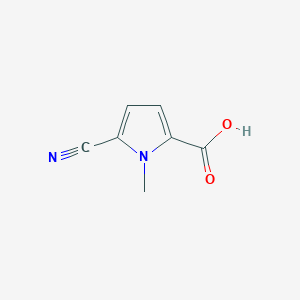

5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-cyano-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHZAVVAGSNTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378794-76-3 | |

| Record name | 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a cyanoacetic acid derivative with a suitable amine to form an intermediate, which then undergoes cyclization to yield the desired pyrrole compound. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction can produce 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Structural Formula

The compound's structure can be represented as follows:\text{SMILES}:CN1C(=CC=C1C(=O)O)C#N

Medicinal Chemistry

5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid has shown potential as a bioactive molecule in medicinal chemistry. Its derivatives have been studied for their antimicrobial properties, particularly against gram-positive bacteria. For instance, modifications of pyrrole structures have yielded compounds with low nanomolar inhibition of DNA gyrase, which is crucial for bacterial DNA replication .

Case Study: Antimicrobial Activity

Research indicates that certain derivatives of pyrrole compounds exhibit significant antibacterial activity. A derivative of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid demonstrated an IC50 value of less than 10 nM against target enzymes, showcasing its potential in antibiotic development .

Material Science

The compound is also being explored in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Table: Comparison of Pyrrole Derivatives in Material Applications

| Compound Name | Application Area | Key Properties |

|---|---|---|

| 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | Organic semiconductors | High electron mobility |

| 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid | Photovoltaic materials | Enhanced light absorption |

| Fluorinated pyrrole derivatives | OLEDs | Improved stability and efficiency |

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications as a plant growth regulator or pesticide. Its ability to interact with biological systems may allow it to influence plant growth or provide resistance to pests.

Case Study: Plant Growth Regulation

Studies have shown that specific pyrrole derivatives can enhance plant growth by modulating hormonal pathways. The incorporation of cyano groups may enhance the bioactivity of these compounds, making them suitable candidates for developing new agrochemicals .

Wirkmechanismus

The mechanism of action of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s overall biological effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Position and Electronic Effects

5-Cyano-4-methyl-1H-pyrrole-3-carboxylic Acid (CAS: 2919954-97-3)

- Key differences : The methyl group is at position 4 instead of 1, and the carboxylic acid is at position 3.

- Impact: The altered substituent positions lead to distinct electronic distributions.

4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid

- Key differences: A chloro substituent replaces the cyano group at position 4.

- Impact: Chlorine, being less electron-withdrawing than cyano, results in a less acidic carboxylic acid group. This compound’s synthesis involves chlorination with N-chlorosuccinimide, which requires meticulous chromatographic separation due to byproduct formation .

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid (CAS: 2106575-50-0)

- Key differences : A fluorinated aryl group is appended to position 5, and a methyl group is at position 3.

- Impact : The aryl substituent introduces significant steric bulk and lipophilicity, making this compound more suited for hydrophobic interactions in drug-receptor binding. Its molecular weight (249.24 g/mol ) is higher than the target compound’s .

Functional Group Variations

5-Acetyl-1H-pyrrole-2-carboxylic Acid (CAS: 635313-65-4)

- Key differences: An acetyl group replaces the cyano substituent.

- This compound’s molecular weight (240.13 g/mol) and pentafluoroethyl side chain enhance its utility in fluorination reactions .

5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic Acid (CAS: 21850-52-2)

- Key differences : A cyclohexyl group is attached to position 5.

- Impact: The bulky cyclohexyl group increases lipophilicity, favoring membrane permeability in pharmacokinetic applications. Its molecular formula (C₁₂H₁₇NO₂) reflects a larger, more complex structure .

Comparative Data Table

Biologische Aktivität

5-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in biological research due to its diverse applications and potential therapeutic benefits. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid features a pyrrole ring with a cyano group and a carboxylic acid functional group, which contribute to its reactivity and biological properties. The molecular formula is .

The biological activity of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Biofilm Disruption : Similar pyrrole derivatives have been shown to reduce biofilm formation in pathogens like Listeria monocytogenes, suggesting that 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid may have similar antibiofilm properties .

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid could potentially serve as an effective agent against various bacterial strains. The compound's structural features allow it to disrupt bacterial cell walls or inhibit essential metabolic processes.

Anticancer Activity

Preliminary investigations into the anticancer potential of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways. Similar compounds have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production, which is often overexpressed in melanoma cells .

Case Studies

Case Study 1: Antibiofilm Efficacy Against Listeria monocytogenes

A study evaluated the antibiofilm efficacy of pyrrole derivatives against Listeria monocytogenes. While this study did not directly test 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, it provides insights into the potential applications of related compounds. Results indicated that certain pyrrole derivatives significantly reduced biofilm biomass and metabolic activity in bacterial cultures .

Case Study 2: Inhibitory Effects on Tyrosinase

Another study focused on the synthesis and evaluation of 2-cyanopyrrole derivatives for their inhibitory activities against tyrosinase. One derivative exhibited an IC50 value of 0.97 μM, suggesting that similar structures could be effective in targeting this enzyme, relevant for skin pigmentation disorders and melanoma treatment .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 5-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid | Cyano & carboxylic acid groups | Antimicrobial, anticancer potential | TBD |

| Pyrrole-2-carboxylic acid | Carboxylic acid only | Antibiofilm activity against L. monocytogenes | N/A |

| A12 (a derivative) | Contains cyano group | Strong tyrosinase inhibitor | 0.97 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Cyclocondensation of a β-keto ester (e.g., ethyl acetoacetate) with a nitrile-containing reagent (e.g., cyanoacetamide) in the presence of a dehydrating agent like DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrrole ring. This step requires precise temperature control (80–100°C) to ensure regioselectivity .

- Step 2 : Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH, reflux for 6–8 hours) to yield the carboxylic acid. Purification via recrystallization (using EtOH/H₂O) ensures high purity (>95%) .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates via H NMR (DMSO-d₆, δ 6.8–7.2 ppm for pyrrole protons) .

Q. How can the structural identity of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid be confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen-bonding motifs (e.g., dimer formation via N–H⋯O interactions, as observed in analogous pyrrole-carboxylic acids) .

- Spectroscopy :

- H NMR : Look for characteristic peaks: δ 3.8–4.0 ppm (N–CH₃), δ 6.5–7.0 ppm (pyrrole ring protons), and δ 12–13 ppm (carboxylic acid proton).

- IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C≡N stretch (~2200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2) and acute oral toxicity (Category 4), as observed in structurally similar cyano-pyrrole derivatives .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCN traces during hydrolysis).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Studies : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic sites (e.g., C-3 position on the pyrrole ring). Compare with experimental results from SNAr (nucleophilic aromatic substitution) reactions using amines or thiols .

- Solvent Effects : Simulate solvation (e.g., DMSO vs. EtOH) to predict reaction rates and regioselectivity.

Q. How can contradictory data on synthetic yields (e.g., 70% vs. 40%) be resolved across studies?

- Methodological Answer :

- Parameter Analysis : Compare reaction conditions (temperature, catalyst loading, purity of starting materials). For example, impurities in DMF-DMA (e.g., residual dimethylamine) may reduce cyclocondensation efficiency .

- Reproducibility Tests : Replicate methods using standardized reagents (e.g., ≥98% purity, as specified in catalogs ).

Q. What strategies improve regioselectivity in the cyclization step for pyrrole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.